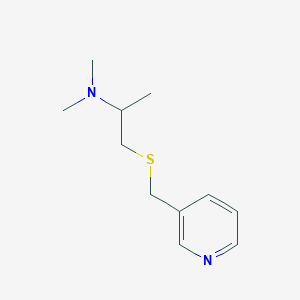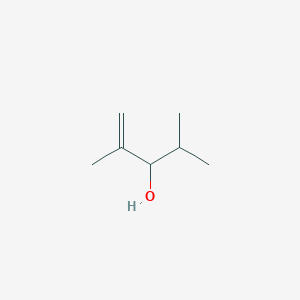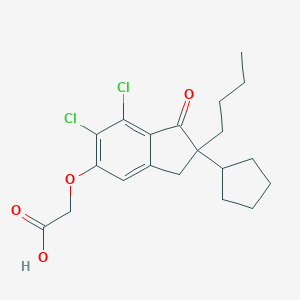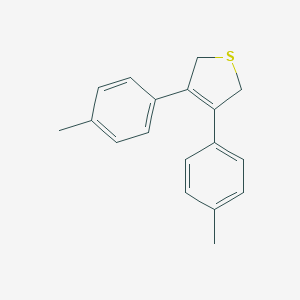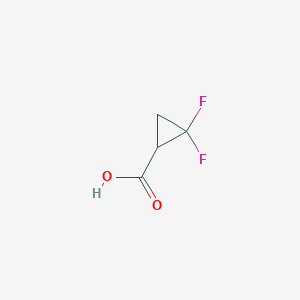
2,2-二氟环丙烷羧酸
描述
2,2-Difluorocyclopropanecarboxylic acid is an organic compound with the molecular formula C4H4F2O2. It is characterized by a three-membered cyclopropane ring substituted with two fluorine atoms and a carboxylic acid group. This compound is notable for its unique structural features and the presence of fluorine atoms, which significantly influence its chemical properties and reactivity .
科学研究应用
2,2-Difluorocyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
作用机制
Target of Action
It’s known that the compound is a 3-membered ring substituted with two fluorines and a carboxylic acid . The inductive effect introduced by the gem-difluorination enhances the acidity of 2,2-difluorocyclopropanecarboxylic acid, compared to the non-fluorinated species .
Mode of Action
The carboxylic acid allows 2,2-difluorocyclopropanecarboxylic acid to be attached to molecular scaffolds through esterification . It can also undergo functional group conversion to form acyl halide, isocyanate, and amine, for varied reactivities .
Biochemical Pathways
Its ability to undergo functional group conversion suggests that it may interact with a variety of biochemical pathways depending on the specific functional group it is converted into .
Result of Action
Its potential to form various functional groups suggests that it may have diverse effects depending on the specific context of its use .
Action Environment
It’s known that the compound causes burns of eyes, skin, and mucous membranes and may cause respiratory irritation .
生化分析
Biochemical Properties
It can also undergo functional group conversion to form acyl halide, isocyanate, and amine, for varied reactivities .
Molecular Mechanism
An unexpected ring-opening has been discovered while 2,2-difluorocyclopropanecarboxylic acid reacts with arenes in Friedel-Crafts reaction . It is proposed that the formation of the acylium ion destabilizes the strained 3-membered ring leading to the ring-opening reaction .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclopropanecarboxylic acid typically involves the Michael addition of ester and amide enolates to 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate, followed by an Et3B-initiated radical cyclization . This method allows for the efficient formation of the cyclopropane ring with the desired fluorine substitutions.
Industrial Production Methods: In industrial settings, the production of 2,2-Difluorocyclopropanecarboxylic acid may involve the reaction of fluorinated precursors with boron-based reagents, followed by acid hydrolysis to yield the final product . The process is optimized for large-scale production, ensuring high yield and purity.
化学反应分析
Types of Reactions: 2,2-Difluorocyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products:
Oxidation: Formation of difluorocyclopropyl ketones or aldehydes.
Reduction: Production of difluorocyclopropyl alcohols.
Substitution: Generation of various substituted cyclopropane derivatives.
相似化合物的比较
- Cyclopropanecarboxylic acid
- 2,2-Difluoropropionic acid
- 3,3,3-Trifluoropropionic acid
- 2,2-Dichloro-3,3,3-trifluoropropionic acid
Comparison: 2,2-Difluorocyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and two fluorine atoms, which impart distinct chemical properties. Compared to cyclopropanecarboxylic acid, the fluorinated derivative exhibits higher acidity and reactivity. The presence of fluorine atoms also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in pharmaceutical synthesis .
属性
IUPAC Name |
2,2-difluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLMOVWSQPHQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382322 | |
| Record name | 2,2-Difluorocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107873-03-0 | |
| Record name | 2,2-Difluorocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of (R)- and (S)-1-amino-2,2-difluorocyclopropanecarboxylic acid significant in this research?
A1: The study presented in the paper [] focuses on developing an efficient method for synthesizing (R)- and (S)-1-amino-2,2-difluorocyclopropanecarboxylic acid enantiomers. These compounds are particularly interesting due to their potential use as building blocks for various pharmaceuticals and agrochemicals. The research highlights the use of lipase-catalyzed desymmetrization of prochiral precursors as a key strategy, offering a potentially more sustainable and environmentally friendly approach compared to traditional chemical synthesis methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


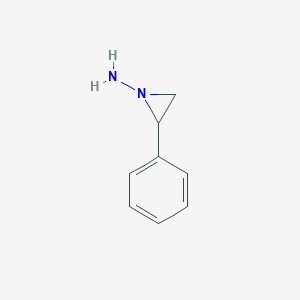
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)
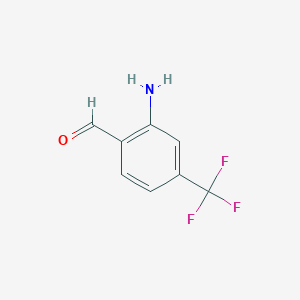

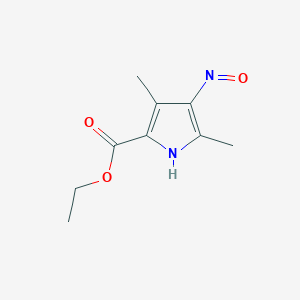
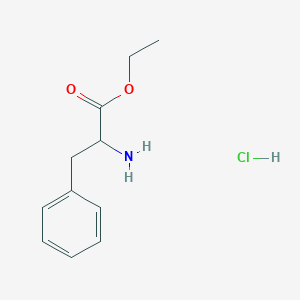
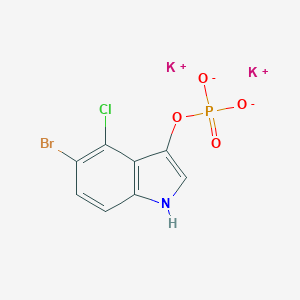

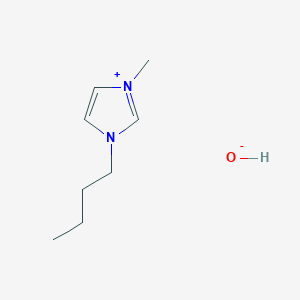
![1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B12884.png)
